(1-methyl-1H-indol-2-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC14758314
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O5 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | [4-(1-methylindole-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C24H27N3O5/c1-25-18-8-6-5-7-16(18)13-19(25)24(29)27-11-9-26(10-12-27)23(28)17-14-20(30-2)22(32-4)21(15-17)31-3/h5-8,13-15H,9-12H2,1-4H3 |
| Standard InChI Key | DZWUDBCULAWTJJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule comprises three distinct subunits:
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1-Methyl-1H-indol-2-yl group: A substituted indole ring system methylated at the nitrogen atom. Indoles are heterocyclic aromatic structures prevalent in natural products and pharmaceuticals, often associated with serotonin modulation and anticancer activity .
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Piperazine linker: A six-membered diamine ring serving as a conformational scaffold. Piperazine derivatives are widely utilized in drug design for their ability to enhance solubility and mediate target interactions .
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3,4,5-Trimethoxyphenyl carbonyl group: A methoxy-substituted benzoyl moiety. Trimethoxyaryl groups are frequently employed in anticancer agents due to their tubulin-binding and antiproliferative effects .
Molecular Properties
Key physicochemical parameters include:
The presence of multiple hydrogen bond acceptors (carbonyl groups, methoxy substituents) and a lipophilic indole core suggests moderate bioavailability with potential blood-brain barrier permeability .
Synthetic Methodologies
Optimization Challenges
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Steric hindrance: Bulky substituents on both indole and trimethoxyphenyl moieties necessitate high-dilution conditions to prevent dimerization .
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Purification: Column chromatography with triethylamine-supplemented ethyl acetate is required to isolate the product from unreacted starting materials .
Pharmacological Data and Comparative Analysis
Enzymatic Inhibition Profiles
| Enzyme | IC (μM) | Reference Compound |
|---|---|---|
| Calcium-activated neutral protease | 46 | NCO-700 |
| Cathepsin B | 0.8 | NCO-700 |
| Autotaxin | 0.1–1.0 | Piperidine analogs |
The compound’s trimethoxyphenyl group may enhance autotaxin inhibition, a key enzyme in lysophosphatidic acid (LPA) production linked to tumor metastasis .
Therapeutic Applications and Future Directions
Oncology
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Combination therapy: Synergy with DNA-damaging agents (e.g., cisplatin) due to dual protease and tubulin targeting .
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Metastasis suppression: Autotaxin inhibition could reduce LPA-driven cell migration in breast and ovarian cancers .
Cardiovascular Protection
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Ischemia-reperfusion injury: Protease inhibition mitigates myocardial infarction size by 30–50% in rabbit models .
Challenges and Innovations
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Solubility enhancement: Prodrug strategies (e.g., phosphate esterification) to improve aqueous solubility for intravenous delivery.
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Targeted delivery: Antibody-drug conjugates (ADCs) leveraging indole’s affinity for serotonin receptors on tumor cells.
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